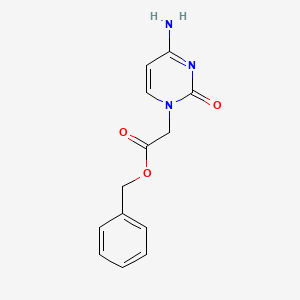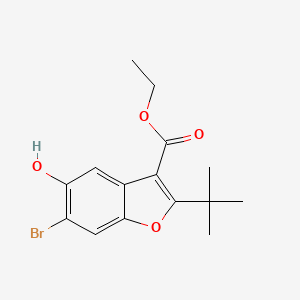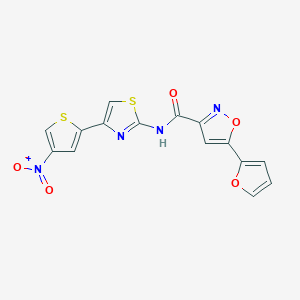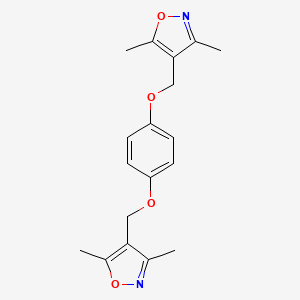![molecular formula C19H16ClFN2O3S B2566225 4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine CAS No. 866871-39-8](/img/structure/B2566225.png)
4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
Compounds related to 4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine have been studied for their antimicrobial properties. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated potent antimicrobial activity against bacterial and fungal strains. Molecular docking studies further supported their potential mechanism of action against microbial targets (Janakiramudu et al., 2017).
Cytotoxic Activity Against Cancer Cells
Some novel sulfonamide derivatives have shown promising cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with one compound in particular, being significantly potent against breast cancer cells compared to the reference drug 5-fluorouracil (Ghorab et al., 2015).
Structural Studies
Research into the structural properties of derivatives has provided insights into their molecular geometry and potential interactions with biological targets. For example, derivatives of 4-fluoro-5-sulfonylisoquinoline exhibited unique molecular conformations that might influence their biological activity, as demonstrated through X-ray crystallography and NMR analysis (Ohba et al., 2012).
Anti-inflammatory and Analgesic Agents
Derivatives of 3-(4-chlorophenyl) and 4-fluorophenyl with quinazoline structures have been synthesized and screened for anti-inflammatory and analgesic activities, showing potential as therapeutic agents (Farag et al., 2012).
Antioxidative or Prooxidative Effects
Studies on 4-hydroxyquinoline derivatives have explored their antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes, providing insights into their potential therapeutic applications (Liu et al., 2002).
Anticancer Activities
A series of 4-aminoquinoline-derived sulfonyl analogs were designed, synthesized, and evaluated for their cytotoxicity against breast cancer cell lines. One particular compound demonstrated significant preferential cytotoxicity towards cancer cells over non-cancer cells, suggesting a potential therapeutic application (Solomon et al., 2019).
properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-13-1-4-15(5-2-13)27(24,25)18-12-22-17-6-3-14(21)11-16(17)19(18)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKAFBKAMPSADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2566146.png)
acetate](/img/structure/B2566147.png)
![N-[1-(1,3-Benzoxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2566148.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)


![3-nitro-N-[3-[(3-nitrobenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2566156.png)

![N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2566160.png)



![2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2566165.png)